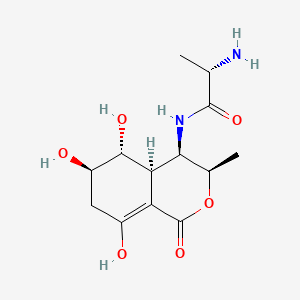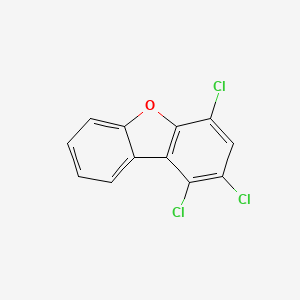
1,2,4-Trichlorodibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Trichlorodibenzofuran is a chlorinated derivative of dibenzofuran, a compound consisting of two benzene rings fused to a central furan ring. This compound is part of the larger family of polychlorinated dibenzofurans, which are known for their environmental persistence and potential toxicity .
Méthodes De Préparation
1,2,4-Trichlorodibenzofuran can be synthesized through various methods. One common synthetic route involves the chlorination of dibenzofuran under controlled conditions. This process typically uses chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out at elevated temperatures to ensure the substitution of hydrogen atoms with chlorine atoms at the desired positions on the dibenzofuran molecule .
Industrial production methods often involve the use of large-scale reactors where dibenzofuran is chlorinated in the presence of a catalyst. The reaction conditions, including temperature, pressure, and the concentration of chlorine gas, are carefully controlled to maximize yield and minimize the formation of unwanted by-products .
Analyse Des Réactions Chimiques
1,2,4-Trichlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur when this compound is treated with nucleophiles such as hydroxide ions or amines.
Applications De Recherche Scientifique
1,2,4-Trichlorodibenzofuran has several applications in scientific research:
Environmental Studies: It is used as a standard in environmental testing to study the formation and degradation of polychlorinated dibenzofurans in various environmental matrices.
Toxicology: Researchers study its toxicological effects to understand the health risks associated with exposure to polychlorinated dibenzofurans.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1,2,4-Trichlorodibenzofuran involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of genes involved in xenobiotic metabolism. This leads to the induction of enzymes such as cytochrome P450, which are responsible for the detoxification and metabolism of various xenobiotics .
Comparaison Avec Des Composés Similaires
1,2,4-Trichlorodibenzofuran is part of the polychlorinated dibenzofurans family, which includes compounds with varying degrees of chlorination. Some similar compounds include:
2,3,7,8-Tetrachlorodibenzofuran (TCDF): Known for its high toxicity and environmental persistence.
1,2,3,4,6,8-Hexachlorodibenzofuran: Another highly chlorinated derivative with significant toxicological relevance.
2,4,8-Trichlorodibenzofuran: Similar in structure but with different chlorine substitution patterns, leading to variations in its chemical properties and reactivity.
This compound is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and environmental behavior. Its distinct properties make it a valuable compound for various research applications.
Propriétés
Numéro CAS |
24478-73-7 |
|---|---|
Formule moléculaire |
C12H5Cl3O |
Poids moléculaire |
271.5 g/mol |
Nom IUPAC |
1,2,4-trichlorodibenzofuran |
InChI |
InChI=1S/C12H5Cl3O/c13-7-5-8(14)12-10(11(7)15)6-3-1-2-4-9(6)16-12/h1-5H |
Clé InChI |
RQIWKWHVZLDXEJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(O2)C(=CC(=C3Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


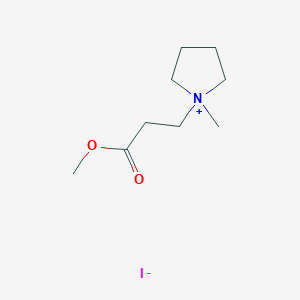
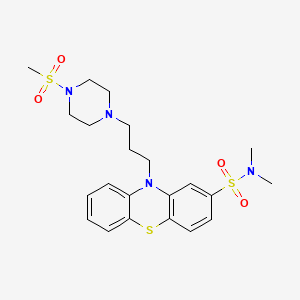
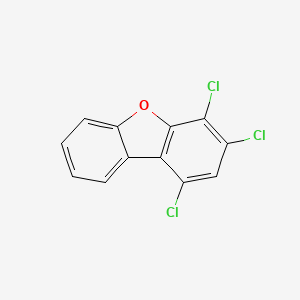
![Benzoic acid, 3,3'-[[4-(dimethylamino)phenyl]methylene]bis[6-hydroxy-5-methyl-](/img/structure/B13748374.png)

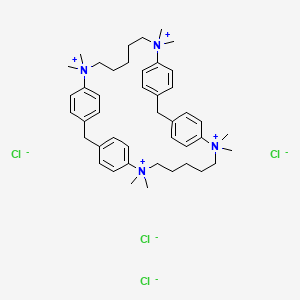
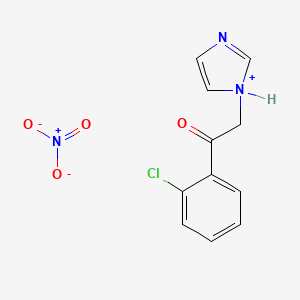
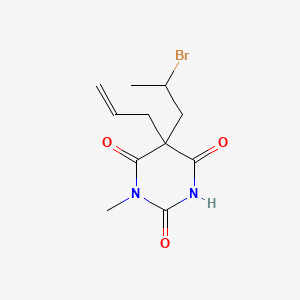
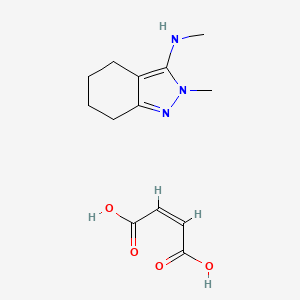
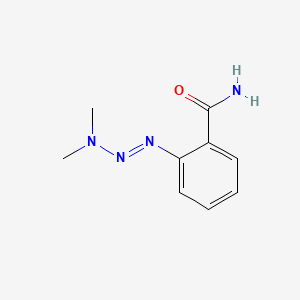
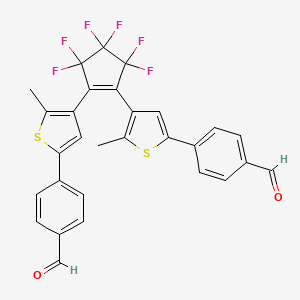

![3-[(2R)-1-acetyl-2-pyrrolidinyl]-alpha-amino-5-Isoxazolepropanoic acid methyl ester](/img/structure/B13748424.png)
